molecular formula C10H9ClN2 B11906395 (2-Chloroquinolin-6-yl)methanamine

(2-Chloroquinolin-6-yl)methanamine

Cat. No.: B11906395
M. Wt: 192.64 g/mol
InChI Key: OITIAKJXIVCSRU-UHFFFAOYSA-N
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Description

(2-Chloroquinolin-6-yl)methanamine is a chemical compound that belongs to the quinoline family Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring This compound is characterized by the presence of a chlorine atom at the 2-position and a methanamine group at the 6-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroquinolin-6-yl)methanamine typically involves the nucleophilic substitution reaction of 2-chloroquinoline with various amines. One common method is the reaction of 2-chloroquinoline with methanamine in the presence of a base such as triethylamine in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinolin-6-yl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals .

Mechanism of Action

The mechanism of action of (2-Chloroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. It can also interact with cell membranes, altering their permeability and leading to cell death. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroquinolin-6-yl)methanamine is unique due to the specific positioning of the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

(2-chloroquinolin-6-yl)methanamine

InChI

InChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2

InChI Key

OITIAKJXIVCSRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1CN

Origin of Product

United States

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